molecular formula C18H16N6O3 B2610763 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034409-47-5

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2610763
CAS RN: 2034409-47-5
M. Wt: 364.365
InChI Key: LGTUIZPCAHZTSW-UHFFFAOYSA-N
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Description

The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as inhibitors of Arginine Methyltransferase 5 (PRMT5), a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of structure-oriented derivatives were synthesized based on the structural similarity of a hit identified through a molecular docking-based virtual screening approach . Another study reported the synthesis of a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents .

Scientific Research Applications

Anticancer Agents

Compounds bearing both benzimidazole and oxadiazole nuclei have been synthesized and evaluated for their anticancer activity. A study synthesized a series of 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones and found them to exhibit significant to good anticancer activity in vitro against the NCI 60 cell line panel. The lead compound from this series demonstrated significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).

Corrosion Inhibition

Another application of benzimidazole bearing 1,3,4-oxadiazoles is in corrosion inhibition. These compounds have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. The study utilized gravimetric, electrochemical, SEM, and computational methods to demonstrate that these inhibitors form a protective layer on the metal surface, showcasing a mixed type behavior of inhibition (Ammal, Prajila, & Joseph, 2018).

Coordination Chemistry

The bis-benzimidazolyl diamide ligands, with structures similar to the query compound, have been synthesized and used to prepare copper(II) complexes. These complexes were characterized and shown to catalyze the oxidation of alcohols, highlighting their potential in catalysis and coordination chemistry (Tyagi, Kumar, Mahiya, & Mathur, 2013).

Future Directions

The future directions for research on this compound could include further investigation of its potential as a PRMT5 inhibitor . Additionally, the synthesis of structure-oriented derivatives could be explored to optimize its inhibitory activity .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

If it does indeed target tubulin, it may inhibit microtubule assembly formation, similar to other tubulin polymerization inhibitors .

Result of Action

Similar compounds have been found to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c25-15(8-7-14-21-12-5-1-2-6-13(12)22-14)20-10-16-23-17(24-27-16)11-4-3-9-19-18(11)26/h1-6,9H,7-8,10H2,(H,19,26)(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTUIZPCAHZTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

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